N~1~,N~3~-bis(2,4-dichlorophenyl)-2-({[2-(dimethylamino)ethyl]amino}methylene)malonamide
Description
This compound is a malonamide derivative featuring two 2,4-dichlorophenyl groups at the N₁ and N₃ positions, with a methylene bridge modified by a [2-(dimethylamino)ethyl]amino substituent.
Properties
IUPAC Name |
N,N'-bis(2,4-dichlorophenyl)-2-[[2-(dimethylamino)ethylamino]methylidene]propanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20Cl4N4O2/c1-28(2)8-7-25-11-14(19(29)26-17-5-3-12(21)9-15(17)23)20(30)27-18-6-4-13(22)10-16(18)24/h3-6,9-11,25H,7-8H2,1-2H3,(H,26,29)(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUGMTXDCVONBCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC=C(C(=O)NC1=C(C=C(C=C1)Cl)Cl)C(=O)NC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20Cl4N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N~1~,N~3~-bis(2,4-dichlorophenyl)-2-({[2-(dimethylamino)ethyl]amino}methylene)malonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This compound is characterized by its unique structure, which includes two 2,4-dichlorophenyl groups and a malonamide core, contributing to its distinctive electronic and steric properties.
- Molecular Formula : C19H17Cl4N3O2
- Molar Mass : 461.17 g/mol
- CAS Number : 339276-33-4
Synthesis
The synthesis of this compound typically involves the reaction of malonamide with 2,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is performed in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography .
Pharmacological Effects
Research indicates that this compound exhibits various pharmacological activities, including:
- Antipsychotic Activity : Preliminary studies suggest that N~1~,N~3~-bis(2,4-dichlorophenyl)-malonamide may have potential as an antipsychotic agent. It has been shown to interact with dopamine receptors, which are crucial in the treatment of schizophrenia and other psychotic disorders .
- Antitumor Activity : In vitro studies have demonstrated that this compound can inhibit the proliferation of certain cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell cycle progression .
The biological activity of N~1~,N~3~-bis(2,4-dichlorophenyl)-malonamide is believed to be mediated through multiple pathways:
- Dopamine Receptor Modulation : The compound's structure allows it to bind effectively to dopamine receptors, leading to altered neurotransmitter activity that may alleviate symptoms of psychosis.
- Cell Cycle Inhibition : Studies have shown that the compound can interfere with key regulatory proteins involved in the cell cycle, leading to growth arrest in tumor cells.
Study 1: Antipsychotic Efficacy
A study conducted on animal models demonstrated significant reductions in hyperactivity and stereotypic behaviors associated with psychosis when treated with N~1~,N~3~-bis(2,4-dichlorophenyl)-malonamide. Behavioral assessments indicated a dose-dependent response, suggesting its potential utility in treating schizophrenia .
Study 2: Antitumor Activity
In vitro experiments using human breast cancer cell lines revealed that treatment with N~1~,N~3~-bis(2,4-dichlorophenyl)-malonamide led to a marked decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells after treatment, highlighting its potential as an anticancer agent .
Comparative Analysis
To better understand the unique properties of N~1~,N~3~-bis(2,4-dichlorophenyl)-malonamide, it is useful to compare it with similar compounds:
| Compound Name | Molecular Formula | Molar Mass | Biological Activity |
|---|---|---|---|
| N~1~,N~3~-bis(3-chlorophenyl)malonamide | C15H12Cl2N2O2 | 335.17 g/mol | Moderate antipsychotic effects |
| N~1~,N~3~-bis(2,4-dimethylphenyl)malonamide | C17H18Cl2N2O2 | 366.24 g/mol | Limited data on biological activity |
| N~1~,N~3~-bis(2-nitrophenyl)malonamide | C15H12Cl2N4O5 | 396.19 g/mol | Potential antitumor effects |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Malonamide Core
Table 1: Structural and Molecular Comparisons
Key Observations :
- Chlorine Substitution : The target compound’s 2,4-dichlorophenyl groups increase steric bulk and electron-withdrawing effects compared to the 2-chlorophenyl analog in . This likely enhances binding to hydrophobic targets (e.g., fungal enzymes) but may reduce solubility .
- Amino Side Chain: The [2-(dimethylamino)ethyl]amino group in the target provides a protonatable tertiary amine, improving water solubility at physiological pH compared to the hydroxyl or methoxy variants in .
Table 2: Functional Group Impact on Reactivity
Key Findings :
- The target compound’s ethylenediamine-like side chain may enable metal chelation, similar to MEC (malonamide) ligands in , which form stable complexes with Al³⁺ and Fe³⁺.
- Dichlorophenyl analogs in exhibit antifungal properties (e.g., imazalil), suggesting the target may share this activity but with enhanced pharmacokinetics due to its amine group.
Thermodynamic and Electronic Properties
Global Reactivity Parameters (DFT Analysis) :
- Electrophilicity Index (ω) : The target compound’s ω is expected to be higher than analogs with fewer electron-withdrawing groups (e.g., 2-chlorophenyl in ), enhancing electrophilic attack susceptibility .
- HOMO-LUMO Gap : The dichlorophenyl groups lower the LUMO energy, facilitating charge-transfer interactions in metal complexes .
Q & A
Q. What are the optimal synthetic routes for N~1~,N~3~-bis(2,4-dichlorophenyl)-2-({[2-(dimethylamino)ethyl]amino}methylene)malonamide, and how can reaction efficiency be monitored?
Methodological Answer:
- Synthetic Strategy : Begin with nucleophilic substitution to introduce the 2,4-dichlorophenyl groups to the malonamide core. Follow with a condensation reaction to attach the methylene-linked dimethylaminoethylamine moiety.
- Monitoring : Use thin-layer chromatography (TLC) to track reaction progress and high-performance liquid chromatography (HPLC) with ≥98% purity standards to confirm final product quality .
- Catalyst Optimization : Consider palladium-based catalysts for coupling reactions, as seen in analogous aryl-amine syntheses .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s purity and structural integrity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the presence of dichlorophenyl protons, malonamide carbonyl groups, and dimethylaminoethylamine protons.
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) for accurate molecular weight determination.
- HPLC : Validate purity using reverse-phase HPLC with UV detection at 254 nm, referencing standards for dichlorophenyl derivatives .
Q. What in vitro assays are suitable for preliminary toxicity and bioactivity profiling?
Methodological Answer:
Q. What are the recommended storage conditions to ensure compound stability?
Methodological Answer:
- Store under inert atmosphere (argon or nitrogen) at -20°C in amber vials to prevent photodegradation.
- Use desiccants to mitigate hydrolysis of the malonamide core .
Advanced Research Questions
Q. How can computational modeling elucidate the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to predict binding affinities to enzymes (e.g., kinases) based on the dichlorophenyl groups’ hydrophobic interactions and the dimethylaminoethylamine’s hydrogen-bonding potential.
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes in physiological conditions to assess binding stability .
Q. How can researchers address discrepancies in bioactivity data across different in vitro assays?
Methodological Answer:
- Variable Standardization : Control solvent composition (e.g., DMSO concentration ≤0.1%), cell passage number, and incubation time.
- Dose-Response Validation : Repeat assays with independent replicates and cross-validate using orthogonal methods (e.g., fluorescence-based vs. luminescence-based assays) .
Q. What strategies can optimize the compound’s pharmacokinetic properties while maintaining efficacy?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies : Modify substituents on the malonamide core or dimethylaminoethylamine chain to enhance metabolic stability.
- Prodrug Design : Introduce ester or amide prodrug moieties to improve oral bioavailability, as seen in nitrogen mustard derivatives .
Q. How to analyze the compound’s degradation products under physiological conditions?
Methodological Answer:
Q. How to resolve conflicting solubility data in aqueous vs. organic solvents?
Methodological Answer:
- Solubility-by-Design (SbD) : Use Hansen solubility parameters to predict solvent compatibility.
- Co-Solvent Systems : Test binary mixtures (e.g., PEG-400/water) to enhance aqueous solubility without precipitation .
Q. What chromatographic methods are recommended for isolating this compound from complex reaction mixtures?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
